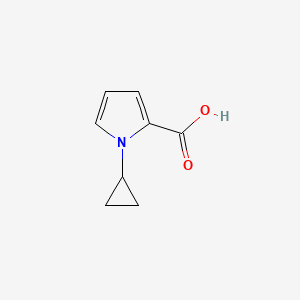

1-cyclopropyl-1H-pyrrole-2-carboxylic acid

描述

1-cyclopropyl-1H-pyrrole-2-carboxylic acid (CAS: 1155519-52-0) is a pyrrole derivative with a cyclopropyl substituent at the N1 position and a carboxylic acid group at the C2 position. Its molecular formula is C8H9NO2 (molecular weight: 151.16 g/mol), and its structural features include a planar pyrrole ring fused with a strained cyclopropane moiety. Key identifiers include:

- SMILES:

C1CC1N2C=CC=C2C(=O)O

Structure

2D Structure

属性

IUPAC Name |

1-cyclopropylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8(11)7-2-1-5-9(7)6-3-4-6/h1-2,5-6H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDFAGHFIPYSSIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155519-52-0 | |

| Record name | 1-cyclopropyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

生化分析

Biochemical Properties

1-Cyclopropyl-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is crucial for understanding the metabolic pathways involving pyrrole derivatives. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses. Studies have indicated that this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with pyrrole-2-carboxylate decarboxylase involves binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to changes in the levels of pyrrole derivatives within the cell, affecting various metabolic processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, this compound has been observed to exhibit stability under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular processes, while higher doses can lead to toxicity and adverse effects. Studies have identified threshold levels at which the compound transitions from being beneficial to harmful, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. It plays a role in the decarboxylation of pyrrole derivatives, a process catalyzed by pyrrole-2-carboxylate decarboxylase . This interaction influences the metabolic flux and levels of metabolites within the cell, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its bioavailability and efficacy. Studies have shown that this compound can be efficiently transported across cellular membranes, facilitating its distribution to target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its localization can provide insights into its mechanisms of action and potential therapeutic applications .

生物活性

1-Cyclopropyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrole ring with a cyclopropyl substituent and a carboxylic acid functional group. This configuration contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. For instance, compounds with similar structures have shown promising results against various pathogens, including drug-resistant strains.

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | < 0.016 | Mycobacterium tuberculosis |

| Pyrrole-2-carboxamide derivative | < 0.016 | M. tuberculosis |

| Compound with adamantyl group | > 64 | Vero cells (cytotoxicity) |

These findings indicate that modifications in the substituents on the pyrrole ring can significantly influence the antimicrobial activity, with larger groups often enhancing potency against M. tuberculosis .

Anticancer Properties

The anticancer potential of pyrrole derivatives has been extensively studied. Research indicates that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study: Anticancer Activity

A study evaluated the effects of various pyrrole derivatives on cancer cell lines, revealing that those with electron-withdrawing groups demonstrated enhanced anticancer activity. Notably, compounds similar to this compound showed IC50 values indicating low toxicity and high efficacy against specific cancer types .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Compounds within this class may inhibit key enzymes involved in cellular metabolism or pathogen survival.

- Disruption of Cell Membranes : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.

Research Findings and Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. The exploration of structure-activity relationships (SAR) continues to be a critical area, guiding the design of more potent derivatives with improved selectivity and reduced toxicity.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against M. tuberculosis |

| Anticancer | Selective cytotoxicity towards cancer cell lines |

| Cytotoxicity | Low toxicity in normal cell lines (IC50 > 64 μg/mL) |

科学研究应用

Medicinal Chemistry

1-Cyclopropyl-1H-pyrrole-2-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.

Case Studies

- Hepatitis B Virus (HBV) Inhibitors : Research has shown that pyrrole-scaffold compounds, including derivatives of this compound, can modulate HBV capsid assembly. These compounds have demonstrated sub-nanomolar potency against HBV, suggesting their potential as therapeutic agents for viral infections .

- Anticancer Activity : Some studies indicate that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, highlighting their potential in cancer therapy .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and advanced materials.

Applications

- Polymer Synthesis : This compound can serve as a monomer in the synthesis of new polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength .

- Coatings and Adhesives : The compound's reactivity allows it to be utilized in formulating coatings and adhesives that require specific performance characteristics, such as resistance to solvents and environmental degradation .

Agricultural Chemistry

In agricultural applications, this compound has been explored for its potential as a pesticide or herbicide.

Research Insights

- Pesticidal Properties : Studies have indicated that certain pyrrole derivatives possess insecticidal activity. The mechanism often involves interference with the insect's nervous system, leading to paralysis and death .

- Herbicide Development : The compound's ability to inhibit specific biochemical pathways in plants suggests its potential use as a herbicide. Ongoing research aims to optimize its efficacy while minimizing environmental impact .

Synthesis Techniques

The synthesis of this compound can be achieved through various methodologies, showcasing its versatility in organic synthesis.

Table: Synthesis Methods

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Pyrrole-Carboxylic Acid Derivatives

Key Observations :

- The latter’s ethyl and methyl groups may enhance lipophilicity compared to the cyclopropane’s rigidity .

- Position of Carboxylic Acid : Derivatives with COOH at C2 (e.g., target compound) versus C3 (e.g., 1-ethyl-2-methyl-1H-pyrrole-3-carboxylic acid) exhibit differences in hydrogen-bonding capacity and acidity, influencing their applications in coordination chemistry or drug design .

Pharmacological and Industrial Relevance

- Pyrrolopyridine Derivatives : Compounds like 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) are explored for bioactivity due to fused aromatic systems, which enhance π-π stacking in drug-receptor interactions .

准备方法

Cyclopropylation of Pyrrole Derivatives

A key step in the synthesis of 1-cyclopropyl-1H-pyrrole-2-carboxylic acid is the introduction of the cyclopropyl group onto the nitrogen of the pyrrole ring. This can be achieved through nucleophilic substitution or catalytic cyclopropanation methods.

N-alkylation approach : Pyrrole or its 2-carboxylic acid derivative can be treated with cyclopropyl halides (e.g., cyclopropyl bromide) under basic conditions to selectively alkylate the nitrogen atom, forming the N-cyclopropylpyrrole intermediate.

Catalytic cyclopropanation : Although less common for N-cyclopropylation, transition-metal catalyzed cyclopropanation of pyrrole derivatives bearing suitable double bonds can be used to build the cyclopropyl ring, but this is more typical for carbon substitution rather than nitrogen.

Synthesis of Pyrrole-2-carboxylic Acid Core

The 2-carboxylic acid substituent on the pyrrole ring is typically introduced via:

Direct carboxylation of pyrrole using carbon dioxide under strong base conditions, although this is often challenging due to pyrrole's aromaticity and sensitivity.

Starting from pyrrole-2-carboxylic acid : Commercially available or synthesized via chlorination and subsequent hydrolysis steps. For example, 3-chloro-1H-pyrrole-2-carboxylic acid can be chlorinated and converted to the desired acid derivative through established methods involving Vilsmeier reagents and amination steps.

Catalytic and Enantioselective Approaches (Related Pyrrole Derivatives)

Recent advances in organocatalytic methods provide enantioselective routes to substituted pyrrole derivatives, which may be adapted for the synthesis of this compound:

A BINOL-phosphoric acid catalyzed [6 + 2]-cycloaddition involving 1H-pyrrole-2-carbinols and aryl acetaldehydes yields highly enantioselective pyrrole derivatives with good yields (up to 70%) and excellent enantioselectivities (up to 98.5:1.5 e.r.).

Although this method targets pyrrolizine structures, the underlying catalytic principles and mild reaction conditions could inspire adaptations for cyclopropyl-substituted pyrrole carboxylic acids.

Summary Table of Preparation Methods

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-cyclopropyl-1H-pyrrole-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodology :

- Cyclopropane Introduction : Cyclopropane rings are typically introduced via [2+1] cycloaddition reactions using carbene precursors (e.g., diazo compounds) or via alkylation of pyrrole derivatives with cyclopropyl halides. For example, cyclopropane-containing intermediates are reacted with pyrrole precursors under controlled conditions, followed by deprotection steps (e.g., cleavage of Boc groups) .

- Optimization : Reaction efficiency depends on solvent polarity, temperature (often maintained at 0–25°C), and catalysts (e.g., palladium for cross-coupling). Monitoring by TLC or HPLC ensures intermediate stability .

- Purification : Recrystallization using ethanol/ethyl acetate mixtures (80:20 v/v) is effective for isolating crystalline products .

Q. How is the structural conformation of this compound confirmed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction reveals hydrogen-bonded dimers (N–H⋯O and O–H⋯O interactions) and chain motifs along crystallographic axes. Anisotropic displacement parameters refine non-H atoms, while H-atoms are modeled geometrically .

- Spectroscopy : H NMR confirms tautomerism (e.g., pyrrole NH proton at δ 10–12 ppm), while IR identifies carboxylic acid O–H stretches (~2500–3300 cm) .

Advanced Research Questions

Q. What role does the cyclopropane ring play in modulating the compound’s reactivity and electronic properties?

- Reactivity : The cyclopropane ring introduces steric hindrance and ring strain, influencing regioselectivity in substitution reactions. For example, it may direct electrophilic attacks to the pyrrole β-position due to electronic effects from the sp-hybridized carbons .

- Electronic Effects : Cyclopropane’s conjugation with the pyrrole ring alters electron density, as observed in reduced aromaticity of the pyrrole moiety via computational studies (e.g., NBO analysis) .

Q. How can spectroscopic methods resolve tautomeric equilibria between 1H-pyrrole and 3H-pyrrole forms in solution?

- Dynamic NMR : Variable-temperature H NMR detects exchange broadening of NH protons, revealing tautomerization rates. For example, coalescence temperatures (~150–200 K) indicate energy barriers for proton migration .

- Isotopic Labeling : Deuterium exchange experiments (e.g., DO exposure) track NH proton mobility, confirming intramolecular hydrogen bonding’s role in stabilizing tautomers .

Q. What strategies are employed to integrate this compound into supramolecular assemblies or metal-organic frameworks (MOFs)?

- Coordination Chemistry : The carboxylic acid group acts as a ligand for metal ions (e.g., Cu, Zn), forming coordination polymers. Solvothermal synthesis in DMF/water mixtures yields MOFs with pore sizes tailored by cyclopropane sterics .

- Hydrogen-Bond Networks : Centrosymmetric dimers (R_2$$^2(8) motifs) observed in crystals suggest potential for designing 2D/3D frameworks via non-covalent interactions .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules (e.g., kinase inhibitors or antimicrobial agents)?

- Medicinal Chemistry : The pyrrole-carboxylic acid scaffold is functionalized via amide coupling or esterification. For instance, conjugation with aminopyridines generates kinase inhibitors, where the cyclopropane enhances lipophilicity and metabolic stability .

- Case Study : In quinolone antibiotic synthesis, the cyclopropyl group improves DNA gyrase binding affinity, as seen in analogs like ciprofloxacin derivatives .

Contradictions and Limitations in Current Research

- Synthetic Yields : Methods in report moderate yields (40–60%) due to side reactions (e.g., cyclopropane ring opening), whereas emphasizes solvent optimization to improve efficiency.

- Tautomer Stability : X-ray data shows solid-state preference for 1H-pyrrole forms, while solution NMR suggests dynamic equilibria, complicating reactivity predictions.

Safety and Handling

- Lab Protocols : Use nitrile gloves, fume hoods, and alcohol-resistant foam for spill containment. Avoid skin contact, as pyrrole derivatives may exhibit acute toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。